(5E)-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound (5E)-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes an indole moiety, a thiazolidinone ring, and a phenoxypropyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 1-(3-(4-methylphenoxy)propyl)-1H-indole-3-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (5E)-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential in various bioassays. It is investigated for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific enzymes and receptors, making it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (5E)-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thiazolidinone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. These interactions can result in the modulation of cellular processes, such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-{3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the 4-methylphenoxypropyl group and the specific positioning of the indole and thiazolidinone moieties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5E)-5-[[1-[3-(4-methylphenoxy)propyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-15-7-9-17(10-8-15)26-12-4-11-24-14-16(18-5-2-3-6-19(18)24)13-20-21(25)23-22(27)28-20/h2-3,5-10,13-14H,4,11-12H2,1H3,(H,23,25,27)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGJNQLETSOPEJ-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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